Esaxerenone

Description

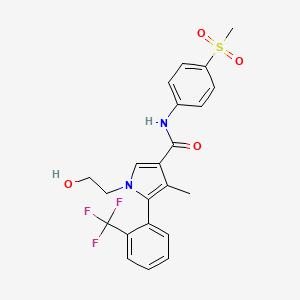

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSNHVJANRODGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336896 | |

| Record name | Esaxerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632006-28-0 | |

| Record name | Esaxerenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esaxerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esaxerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESAXERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Esaxerenone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esaxerenone (trade name Minnebro®) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of hypertension.[1][2] Discovered by Exelixis and subsequently developed by Daiichi Sankyo, esaxerenone offers a targeted therapeutic approach with high potency and selectivity for the MR, distinguishing it from earlier steroidal MR antagonists like spironolactone and eplerenone.[1][2][3] This guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and key preclinical and clinical data for esaxerenone.

Discovery and Development

Esaxerenone, also known as CS-3150 and XL-550, emerged from a research collaboration between Exelixis and Daiichi Sankyo initiated in March 2006 to discover and develop novel MR-targeted therapies. Esaxerenone was identified as a promising candidate due to its high selectivity as a silent antagonist of the mineralocorticoid receptor. Daiichi Sankyo has since led the clinical development, culminating in its approval for the treatment of hypertension in Japan.

Synthesis Pathway

The synthesis of esaxerenone involves a multi-step process, with a key method reported by researchers at Daiichi Sankyo. An alternative pathway for a crucial intermediate has also been described in patent literature.

Daiichi Sankyo Synthesis Route

The Daiichi Sankyo synthesis focuses on the construction of the substituted pyrrole core and subsequent amide bond formation. The key steps are outlined below.

Experimental Protocol:

A detailed, step-by-step protocol based on available literature is as follows:

-

α-Bromination of Ketone (60): The starting ketone (60) undergoes α-bromination to yield an intermediate bromo-ketone.

-

Formation of Cyanoketone (61): The bromo-ketone is reacted with the enolate of ethyl cyanoacetate in toluene to produce the cyanoketone (61).

-

Pyrrole Formation (62): A modified Knorr pyrrole synthesis is employed to form the pyrrole ring. This reaction may produce a chlorinated byproduct, which is subsequently removed via transfer hydrogenation, affording the desired pyrrole (62) in an 82% yield from the starting ketone (60).

-

N-Alkylation and Hydrolysis (63): The pyrrole nitrogen is alkylated using ethylene carbonate, followed by ester hydrolysis to yield the carboxylic acid (63) as a mixture of atropisomers.

-

Atropisomeric Resolution (64): The desired (S)-atropisomer is resolved by forming a diastereomeric salt with quinine. The mixture is heated in a solution of dimethylacetamide, ethyl acetate, and water, followed by gradual cooling to selectively crystallize the quinine salt of the (S)-atropisomer (64) with a 43% yield and 98% diastereomeric excess. The identity of the desired atropisomer was confirmed by X-ray crystallography.

-

Amide Coupling to form Esaxerenone: The resolved carboxylic acid is converted to its acid chloride using oxalyl chloride. The resulting acid chloride is then reacted with 4-(methylsulfonyl)aniline (65) to form the final amide bond. A concomitant reaction of the free alcohol with oxalyl chloride and the aniline forms an oxamate intermediate.

-

Hydrolysis and Crystallization: The oxamate intermediate is hydrolyzed with potassium hydroxide, and the final product, esaxerenone, is purified by crystallization from ethanol and water, yielding the product in 89% yield from intermediate 64.

Purification and Characterization:

-

Crystallization: The final product is purified by crystallization from an ethanol/water mixture.

-

Analytical Methods: High-performance liquid chromatography (HPLC) is a key analytical technique for assessing the purity and separating the atropisomers of esaxerenone. While specific parameters for esaxerenone are proprietary, methods for similar non-steroidal MRAs like finerenone often utilize a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer.

Alternative Synthesis of a Pyrrole Intermediate

A patent application describes an alternative, potentially more industrially scalable, synthesis for a key pyrrole intermediate. This method avoids the use of expensive palladium catalysts.

Experimental Workflow for Intermediate IV:

Caption: Alternative synthesis of a key pyrrole intermediate for Esaxerenone.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Esaxerenone functions as a highly selective antagonist of the mineralocorticoid receptor (MR). The MR, a nuclear hormone receptor, is activated by aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.

Signaling Pathway of Aldosterone and Blockade by Esaxerenone

Aldosterone binding to the MR triggers a cascade of events leading to sodium and water retention and potassium excretion, primarily in the kidneys. This contributes to an increase in blood volume and blood pressure. Overactivation of the MR is implicated in the pathophysiology of hypertension and organ damage.

Esaxerenone competitively binds to the MR, preventing aldosterone from activating it. This blockade inhibits the downstream signaling cascade, leading to a decrease in sodium and water reabsorption and a reduction in blood pressure. The non-steroidal nature of esaxerenone contributes to its high selectivity for the MR, minimizing off-target effects on other steroid hormone receptors that are often associated with older steroidal MRAs.

Mineralocorticoid Receptor Signaling Pathway and Esaxerenone's Point of Intervention:

Caption: Aldosterone signaling pathway and the inhibitory action of Esaxerenone.

Quantitative Data

Preclinical Data

| Parameter | Value | Species/System | Reference |

| MR Binding Affinity (IC50) | 9.43 x 10⁻⁹ mol/L | Rat Kidney | PMDA Report |

| MR Transcriptional Activity (IC50) | 3.7 nmol/L | Human MR | PMDA Report |

| MR Transcriptional Activity (IC50) | 4.9 nmol/L | Rat MR | PMDA Report |

| Selectivity | >1,000-fold for MR over other steroid hormone receptors | In vitro | |

| Oral Bioavailability | 61.0 - 127% | Rat | |

| Oral Bioavailability | 63.7 - 73.8% | Monkey | |

| Main Excretion Route | Feces | Rat and Monkey |

Clinical Data: Pharmacokinetics in Humans

| Parameter | Value | Population | Reference |

| Half-life (Radioactivity) | ~30 hours | Healthy Male Subjects | |

| Total Radioactivity Recovery | 92.5% | Healthy Male Subjects | |

| Urinary Excretion | 38.5% | Healthy Male Subjects | |

| Fecal Excretion | 54.0% | Healthy Male Subjects | |

| Metabolism | Oxidation (CYP3A), Glucuronidation, Hydrolysis | In vitro / Human |

Clinical Data: Efficacy in Essential Hypertension (ESAX-HTN Study)

| Treatment Group | Change in Sitting Systolic BP (mmHg) | Change in Sitting Diastolic BP (mmHg) | Reference |

| Esaxerenone 2.5 mg/day | Non-inferior to Eplerenone 50 mg/day | Non-inferior to Eplerenone 50 mg/day | |

| Esaxerenone 5 mg/day | Significantly greater reduction than 2.5 mg/day | Significantly greater reduction than 2.5 mg/day |

Clinical Data: Long-term Efficacy (Phase 3 Study)

| Treatment Group | Change in Sitting SBP/DBP at Week 12 (mmHg) | Change in Sitting SBP/DBP at Week 52 (mmHg) | Reference |

| Monotherapy | -16.3 / -7.0 | -23.7 / -12.3 | |

| + Calcium Channel Blocker | -14.8 / -8.2 | -20.5 / -13.1 | |

| + RAS Inhibitor | -16.8 / -9.6 | -23.0 / -12.6 |

Conclusion

Esaxerenone represents a significant advancement in the management of hypertension through its potent and selective antagonism of the mineralocorticoid receptor. Its well-defined synthesis pathway and clear mechanism of action, supported by robust preclinical and clinical data, establish it as a valuable therapeutic option for healthcare professionals. The non-steroidal structure of esaxerenone translates to a favorable safety profile with a lower incidence of the endocrine-related side effects observed with older steroidal MRAs. Further research and clinical experience will continue to elucidate the full potential of esaxerenone in cardiovascular medicine.

References

Esaxerenone Pharmacokinetics and Bioavailability in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor antagonist. The data presented is compiled from studies in key animal models and is intended to inform further research and development efforts.

Executive Summary

Esaxerenone has demonstrated high oral bioavailability and widespread tissue distribution in preclinical animal models, primarily rats and cynomolgus monkeys. The compound is cleared mainly through metabolism, with distinct pathways observed between species. Fecal excretion is the predominant route of elimination. This document summarizes the key pharmacokinetic parameters, details the experimental methodologies used in these studies, and provides visual representations of the experimental workflow and metabolic pathways.

Pharmacokinetic Parameters

The pharmacokinetic profile of esaxerenone has been characterized following both intravenous and oral administration in rats and cynomolgus monkeys. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: Intravenous Pharmacokinetic Parameters of Esaxerenone

| Species | Dose (mg/kg) | Total Body Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (t½) (h) |

| Rat | 0.1 | 6.69 | 2.49 | ~6-7 |

| 0.3 | 4.88 | 1.95 | ||

| 1 | 3.53 | 1.47 | ||

| 3 | 4.03 | 1.63 | ||

| Cynomolgus Monkey | 0.1 | 3.69 | 1.54 | ~10-13 |

| 0.3 | 2.79 | 1.34 | ||

| 1 | 3.14 | 1.42 | ||

| 3 | 3.10 | 1.41 |

Data compiled from references[1][2][3].

Table 2: Oral Pharmacokinetic Parameters and Bioavailability of Esaxerenone

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |

| Rat | 0.1 | - | 2.0 - 4.5 | - | 61.0 - 127 |

| 0.3 | - | - | |||

| 1 | - | - | |||

| 3 | - | - | |||

| Cynomolgus Monkey | 0.1 | - | 2.0 - 4.5 | - | 63.7 - 73.8 |

| 0.3 | - | - | |||

| 1 | - | - | |||

| 3 | - | - |

Data compiled from references[1][2]. Cmax and AUC values were dose-dependent but specific values for each dose were not consistently reported in the provided search results.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of esaxerenone in animal models.

Animal Models

-

Rat Studies : Male Sprague-Dawley rats, 8 weeks old, with a body weight of 285–313 g were used.

-

Monkey Studies : Male cynomolgus monkeys, 3–5 years old, with a body weight of 3.37–4.48 kg were used.

-

Ethical Considerations : All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee of Daiichi Sankyo Co., Ltd.

Drug Formulation and Administration

-

Vehicle : Esaxerenone was dissolved in a vehicle consisting of 10% dimethylacetamide (DMA), 10% Tween 80, and 80% physiological saline.

-

Administration :

-

Oral (PO) : Administered via gavage.

-

Intravenous (IV) : Administered as a bolus injection.

-

-

Dosing : Doses of 0.1, 0.3, 1, and 3 mg/kg were administered to both rats and monkeys. Four animals were used per group.

Sample Collection and Analysis

-

Blood Sampling : Blood samples were collected at predetermined time points following drug administration. Plasma was separated by centrifugation.

-

Bioanalysis : Plasma concentrations of esaxerenone were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis. These parameters included:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Total body clearance (CL)

-

Volume of distribution at steady state (Vss)

-

Terminal half-life (t½)

-

Absolute bioavailability (F), calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Tissue Distribution and Excretion Studies

-

Radiolabeled Compound : [14C]esaxerenone was used to investigate tissue distribution and excretion.

-

Quantitative Whole-Body Autoradiography (QWBA) : This technique was used to assess the distribution of radioactivity in tissues.

-

Excretion : Urine and feces were collected to determine the primary route of excretion of radioactivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic studies of esaxerenone in animal models.

References

- 1. Pharmacokinetics, distribution, and disposition of esaxerenone, a novel, highly potent and selective non-steroidal mineralocorticoid receptor antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Absolute Bioavailability of Esaxerenone and Food Effects on its Pharmacokinetics After a Single Oral Dose in Healthy Japanese Subjects: An Open-Label Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Esaxerenone in Diabetic Nephropathy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant promise in preclinical models of diabetic nephropathy. This technical guide synthesizes the available preclinical evidence, detailing the quantitative effects of esaxerenone on key markers of kidney damage, outlining the experimental methodologies employed in these studies, and visualizing the core signaling pathways through which esaxerenone exerts its renoprotective effects. The data consistently indicate that esaxerenone mitigates albuminuria, reduces renal inflammation and fibrosis, and ameliorates glomerular hyperfiltration in various animal models of diabetic kidney disease. These effects appear to be mediated, at least in part, through the inhibition of the mineralocorticoid receptor-driven transforming growth factor-beta 1 (TGF-β1) and vascular endothelial growth factor A (VEGFA) signaling pathways.

Introduction: The Role of Mineralocorticoid Receptor Activation in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. A key player in the pathophysiology of this condition is the overactivation of the mineralocorticoid receptor by its ligand, aldosterone. This aberrant signaling cascade triggers a downstream inflammatory and fibrotic response within the kidney, contributing to glomerulosclerosis, tubular atrophy, and a progressive decline in renal function. Esaxerenone has emerged as a therapeutic agent that selectively blocks this receptor, offering a targeted approach to disrupting these pathological processes. Preclinical studies have been instrumental in elucidating the mechanisms and efficacy of esaxerenone in a diabetic nephropathy context.

Quantitative Preclinical Efficacy of Esaxerenone

Multiple preclinical studies have quantified the beneficial effects of esaxerenone in various animal models of diabetic nephropathy. The following tables summarize the key findings, showcasing the impact of esaxerenone on albuminuria, inflammatory markers, and markers of fibrosis.

Table 1: Effect of Esaxerenone on Urinary Albumin-to-Creatinine Ratio (UACR) in Animal Models of Diabetic Nephropathy

| Animal Model | Treatment Group | Dosage | Duration | Change in UACR from Baseline | Reference |

| KK-Ay Mice (Type 2 Diabetes) | Esaxerenone + Olmesartan | 3 mg/kg + 1 mg/kg | 56 days | -1.750 g/gCre (vs. +0.339 g/gCre in vehicle) | [1][2] |

| db/db Mice (Type 2 Diabetes) | Esaxerenone | Not Specified | Not Specified | Significant reduction in urinary albumin excretion | [3] |

Table 2: Effect of Esaxerenone on Markers of Renal Inflammation in Animal Models

| Animal Model | Marker | Treatment Group | Dosage | Outcome | Reference |

| Aldosterone-Infused Mice | Macrophage Infiltration (F4/80, CD68) | Esaxerenone | Not Specified | Inhibited the increase in infiltrating macrophages | [4][5] |

| KK-Ay Mice (Type 2 Diabetes) | Urinary MCP-1 | Esaxerenone + Olmesartan | 3 mg/kg + 1 mg/kg | Reduced urinary excretion |

Table 3: Effect of Esaxerenone on Markers of Renal Fibrosis in Animal Models

| Animal Model | Marker | Treatment Group | Dosage | Outcome | Reference |

| Aldosterone-Infused Mice | Renal Fibrosis | Esaxerenone | Not Specified | Reversed renal fibrosis | |

| Aldosterone-Infused Mice | TGF-β1 Expression | Esaxerenone | Not Specified | Antagonized upregulation | |

| Aldosterone-Infused Mice | Endothelial-Mesenchymal Transition (EndMT) | Esaxerenone | Not Specified | Alleviated EndMT |

Key Preclinical Experimental Protocols

The following sections detail the methodologies from key preclinical studies that have investigated the efficacy of esaxerenone in diabetic nephropathy.

Aldosterone-Induced Renal Injury Model

-

Animal Model: Male C57BL/6 mice.

-

Induction of Disease: Continuous infusion of aldosterone via osmotic pumps. In some studies, uninephrectomy was performed to exacerbate the effects of aldosterone.

-

Treatment: Esaxerenone administered orally.

-

Key Assessments:

-

Renal Fibrosis: Masson's trichrome staining of kidney sections to assess collagen deposition.

-

Inflammation: Immunohistochemical staining for macrophage markers (F4/80, CD68).

-

Signaling Pathway Analysis: Western blot and quantitative real-time PCR for TGF-β1 and VEGFA expression in kidney tissue.

-

Endothelial-Mesenchymal Transition (EndMT): Immunofluorescence staining for endothelial (CD34, CD105) and mesenchymal (α-SMA) markers.

-

Type 2 Diabetes Mellitus Models

-

Animal Models:

-

KK-Ay Mice: A model of type 2 diabetes with obesity and insulin resistance.

-

db/db Mice: A model of type 2 diabetes characterized by obesity, hyperglycemia, and insulin resistance.

-

-

Treatment: Esaxerenone administered orally, in some cases in combination with an angiotensin II receptor blocker (olmesartan).

-

Key Assessments:

-

Albuminuria: Measurement of urinary albumin and creatinine to determine the UACR.

-

Glomerular Hyperfiltration: In vivo multiphoton imaging to assess single-nephron glomerular filtration rate (SNGFR).

-

Podocyte Injury: Measurement of urinary podocalyxin.

-

Inflammation: Measurement of urinary monocyte chemoattractant protein-1 (MCP-1).

-

Signaling Pathways Modulated by Esaxerenone

The renoprotective effects of esaxerenone are underpinned by its ability to modulate specific signaling pathways that are dysregulated in diabetic nephropathy.

The Aldosterone/MR/TGF-β1 Pathway in Renal Fibrosis

In diabetic nephropathy, elevated aldosterone levels lead to the activation of the mineralocorticoid receptor in various renal cells, including macrophages. This activation upregulates the expression of TGF-β1, a potent pro-fibrotic cytokine. TGF-β1, in turn, promotes the transition of macrophages and endothelial cells into myofibroblasts, which are key contributors to the deposition of extracellular matrix and the development of renal fibrosis. Esaxerenone, by blocking the MR, effectively interrupts this pathological cascade.

Caption: Aldosterone/MR/TGF-β1 signaling pathway in renal fibrosis.

The Aldosterone/MR/VEGFA Pathway in Renal Angiogenesis and Inflammation

Mineralocorticoid receptor activation in macrophages also stimulates the secretion of VEGFA. While VEGFA is a key regulator of angiogenesis, in the context of diabetic nephropathy, its dysregulation contributes to pathological neovascularization and inflammation. Esaxerenone has been shown to inhibit the aldosterone-induced secretion of VEGFA from macrophages, thereby mitigating these detrimental effects.

Caption: Aldosterone/MR/VEGFA signaling in inflammation.

Experimental Workflow Overview

The preclinical investigation of esaxerenone in diabetic nephropathy typically follows a structured workflow, from disease induction to multi-level analysis.

Caption: General experimental workflow for preclinical studies.

Conclusion and Future Directions

The preclinical evidence strongly supports the therapeutic potential of esaxerenone in the management of diabetic nephropathy. Its targeted mechanism of action, focused on the selective blockade of the mineralocorticoid receptor, effectively mitigates the downstream inflammatory and fibrotic pathways that drive disease progression. The quantitative data from various animal models consistently demonstrate its ability to reduce albuminuria and protect against renal structural damage.

Future preclinical research could further explore the long-term effects of esaxerenone on renal function and survival, investigate its efficacy in combination with other classes of drugs for diabetic kidney disease, and further delineate its impact on specific renal cell types, such as podocytes and mesangial cells. These studies will continue to build upon the solid foundation of preclinical evidence and inform the ongoing clinical development of esaxerenone as a valuable therapeutic option for patients with diabetic nephropathy.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic reduction in albuminuria in type 2 diabetic mice by esaxerenone (CS-3150), a novel nonsteroidal selective mineralocorticoid receptor blocker, combined with an angiotensin II receptor blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nonsteroidal Mineralocorticoid Receptor Blocker Esaxerenone reduces glomerular hyperfiltration and albuminuria. | Read by QxMD [read.qxmd.com]

- 4. Esaxerenone Inhibits Renal Angiogenesis and Endothelial-Mesenchymal Transition via the VEGFA and TGF-β1 Pathways in Aldosterone-Infused Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esaxerenone inhibits the macrophage-to-myofibroblast transition through mineralocorticoid receptor/TGF-β1 pathway in mice induced with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

Esaxerenone's Impact on Gene Expression Downstream of Mineralocorticoid Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its high affinity and selectivity for the MR result in a potent and targeted inhibition of the downstream signaling pathways activated by aldosterone. This technical guide provides an in-depth analysis of esaxerenone's mechanism of action, with a particular focus on its impact on gene expression. This document summarizes key quantitative data on gene expression changes, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The mineralocorticoid receptor (MR) is a nuclear hormone receptor that plays a crucial role in regulating electrolyte and water balance through its activation by aldosterone.[1] However, excessive MR activation is implicated in the pathophysiology of various cardiovascular and renal diseases, promoting inflammation, fibrosis, and tissue damage.[1][2] Esaxerenone emerges as a promising therapeutic agent by selectively blocking the MR, thereby mitigating the detrimental effects of its overactivation.[1][3] Unlike traditional steroidal MR antagonists, esaxerenone's non-steroidal structure offers a more favorable side-effect profile. This guide delves into the molecular consequences of esaxerenone's interaction with the MR, specifically focusing on the modulation of downstream gene expression.

Mechanism of Action: Inhibition of MR-Mediated Gene Transcription

Esaxerenone exerts its effects by competitively binding to the ligand-binding domain of the mineralocorticoid receptor, preventing the conformational changes required for its activation by aldosterone. This blockade inhibits the translocation of the MR to the nucleus, its binding to mineralocorticoid response elements (MREs) in the promoter regions of target genes, and the subsequent recruitment of co-activators, ultimately leading to the suppression of gene transcription.

References

Methodological & Application

Application Notes and Protocols for Administering Esaxerenone to Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] Its potential therapeutic applications in diabetic complications, such as diabetic nephropathy and cardiovascular dysfunction, are of significant interest.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for the administration of Esaxerenone to various diabetic mouse models, based on findings from recent preclinical studies. The protocols outlined below are intended to serve as a guide for researchers investigating the efficacy and mechanisms of Esaxerenone in the context of diabetes.

Mechanism of Action

Esaxerenone functions by selectively blocking the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone. Overactivation of the MR pathway is implicated in the pathogenesis of various diseases, including hypertension and organ damage associated with chronic heart and kidney conditions. In the context of diabetes, MR overactivation can promote inflammation, fibrosis, and endothelial dysfunction. By antagonizing the MR, Esaxerenone helps to mitigate these pathological processes, offering potential protective effects on the kidneys and vasculature, in some cases, independent of blood pressure reduction.

Signaling Pathway of Esaxerenone in Diabetic Endothelial Dysfunction

Caption: Esaxerenone blocks aldosterone-mediated MR activation, improving endothelial function.

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes and Esaxerenone Administration in C57BL/6 Mice

This protocol is adapted from studies investigating the effects of Esaxerenone on diabetes-induced vascular dysfunction.

1. Animal Model:

-

Species: Male C57BL/6J mice.

-

Age: 8 weeks old.

2. Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 150 mg/kg.

-

Dissolve STZ in a citrate buffer vehicle.

-

Administer the vehicle alone to the control group.

-

Confirm diabetes three days post-injection by measuring blood glucose levels. Mice with glucose levels ≥ 16.7 mmol/L are considered diabetic.

3. Esaxerenone Administration:

-

Dosage: 3 mg/kg/day.

-

Formulation: Prepare a suspension of Esaxerenone in a vehicle such as carboxymethyl cellulose.

-

Route of Administration: Oral gavage.

-

Frequency: Once daily.

-

Duration: 3 weeks.

-

Groups:

-

Non-diabetic control + Vehicle

-

Diabetic + Vehicle

-

Diabetic + Esaxerenone (3 mg/kg/day)

-

4. Sample Collection and Analysis:

-

Blood Collection: Collect blood samples for the analysis of metabolic parameters (glucose, lipids), renal function (BUN, creatinine), and plasma aldosterone.

-

Tissue Collection: Harvest aortic segments for vascular reactivity assays and protein expression analysis (e.g., eNOS phosphorylation).

-

Blood Pressure Measurement: Monitor systolic blood pressure in conscious mice.

Protocol 2: Esaxerenone Administration in a Type 2 Diabetic Mouse Model (KK-Ay)

This protocol is based on a study evaluating the renoprotective effects of Esaxerenone in a type 2 diabetes model.

1. Animal Model:

-

Species: Male KK-Ay mice (Type 2 diabetes model).

-

Control: C57BL/6J mice (non-diabetic control).

2. Esaxerenone Administration:

-

Dosage: 3 mg/kg/day.

-

Route of Administration: Oral administration.

-

Frequency: Once daily.

-

Duration: 56 days (8 weeks).

-

Groups:

-

Non-diabetic control (C57BL/6J) + Vehicle

-

Diabetic (KK-Ay) + Vehicle

-

Diabetic (KK-Ay) + Esaxerenone (3 mg/kg)

-

Optional: Combination therapy groups (e.g., with an angiotensin II receptor blocker like olmesartan at 1 mg/kg).

-

3. Sample Collection and Analysis:

-

Urine Collection: Collect urine to measure urinary albumin-to-creatinine ratio (UACR) and other biomarkers like podocalyxin and monocyte chemoattractant protein-1 (MCP-1).

-

Blood Collection: Measure fasting blood glucose and serum potassium levels.

-

Blood Pressure Measurement: Monitor systolic blood pressure.

Experimental Workflow

Caption: General workflow for Esaxerenone studies in diabetic mice.

Data Presentation

The following tables summarize the quantitative data from studies administering Esaxerenone to diabetic mouse models.

Table 1: Effects of Esaxerenone on Metabolic and Renal Parameters in STZ-Induced Diabetic C57BL/6 Mice

| Parameter | Non-Diabetic Control | Diabetic + Vehicle | Diabetic + Esaxerenone (3 mg/kg/day) |

| Body Weight (g) | Data not consistently reported | No significant change vs. control | No significant effect vs. vehicle |

| Blood Glucose (mg/dL) | ~150-200 | Significantly elevated | No significant effect vs. vehicle |

| Glycoalbumin (%) | Data not consistently reported | Significantly elevated | No significant effect vs. vehicle |

| Total Cholesterol (mg/dL) | Data not consistently reported | Elevated | No significant effect vs. vehicle |

| Triglycerides (mg/dL) | Data not consistently reported | Elevated | No significant effect vs. vehicle |

| BUN (mg/dL) | Data not consistently reported | No significant change | No significant effect vs. vehicle |

| Creatinine (mg/dL) | Data not consistently reported | No significant change | No significant effect vs. vehicle |

| Plasma Aldosterone | Normal | Elevated (P<0.05) | Further enhanced |

| Blood Pressure | Normal | No significant change | No significant effect vs. vehicle |

Data compiled from a study with a 3-week treatment duration.

Table 2: Effects of Esaxerenone on Renal Parameters in KK-Ay Type 2 Diabetic Mice

| Parameter | Diabetic + Vehicle | Diabetic + Esaxerenone (3 mg/kg) + Olmesartan (1 mg/kg) |

| Change in UACR (g/gCre) from baseline at week 8 | +0.339 | -1.750 (P < 0.002 vs. vehicle) |

| Systolic Blood Pressure | No significant change | No significant effect vs. vehicle |

| Fasting Blood Glucose | No significant change | No significant effect vs. vehicle |

| Serum K+ | No significant change | No significant effect vs. vehicle |

| Urinary Podocalyxin Excretion | Increased | Reduced |

| Urinary MCP-1 Excretion | Increased | Reduced |

Data from a 56-day combination therapy study. UACR stands for Urinary Albumin-to-Creatinine Ratio.

Conclusion

The administration of Esaxerenone to diabetic mouse models has been shown to ameliorate endothelial dysfunction and reduce albuminuria, key complications of diabetes. Notably, these beneficial effects can occur without significant alterations in blood glucose, lipid levels, or blood pressure, suggesting a direct protective mechanism on the vasculature and kidneys. The protocols and data presented here provide a valuable resource for researchers aiming to further elucidate the therapeutic potential of Esaxerenone in diabetic settings. Careful consideration of the specific mouse model, duration of treatment, and relevant endpoints is crucial for designing effective preclinical studies.

References

- 1. What is the mechanism of Esaxerenone? [synapse.patsnap.com]

- 2. Synergistic reduction in albuminuria in type 2 diabetic mice by esaxerenone (CS-3150), a novel nonsteroidal selective mineralocorticoid receptor blocker, combined with an angiotensin II receptor blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The renoprotective effect of esaxerenone independent of blood pressure lowering: a post hoc mediation analysis of the ESAX-DN trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Esaxerenone Protects against Diabetic Cardiomyopathy via Inhibition of the Chemokine and PI3K-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Cell-Based Assay to Measure Esaxerenone's MR Antagonist Activity

Introduction

Esaxerenone is a novel, non-steroidal, and highly selective antagonist of the Mineralocorticoid Receptor (MR).[1][2] Its primary mechanism of action involves blocking the binding of aldosterone to the MR, which in turn inhibits the receptor's activation and subsequent translocation to the nucleus. This blockage prevents the transcription of specific genes responsible for sodium and water reabsorption.[1] Consequently, Esaxerenone is effective in treating conditions such as hypertension and diabetic nephropathy.[1][3]

These application notes provide a detailed protocol for a cell-based reporter gene assay to quantify the antagonist activity of Esaxerenone on the human Mineralocorticoid Receptor. This assay is a fundamental tool for researchers in pharmacology and drug development to determine the potency and selectivity of MR antagonists.

Principle of the Assay

The assay utilizes a mammalian cell line genetically engineered to express the human Mineralocorticoid Receptor (MR). These cells also contain a reporter gene, typically firefly luciferase, under the control of a promoter with MR-responsive elements.

When the cells are stimulated with an MR agonist, such as aldosterone, the activated MR binds to the responsive elements on the promoter, driving the expression of the luciferase gene. The resulting luciferase activity is proportional to the level of MR activation and can be quantified by measuring the light produced upon the addition of a luciferase substrate.

To measure the antagonist activity of Esaxerenone, the cells are co-incubated with a fixed concentration of aldosterone and varying concentrations of Esaxerenone. Esaxerenone competes with aldosterone for binding to the MR, thereby inhibiting the aldosterone-induced expression of the luciferase gene. The potency of Esaxerenone as an MR antagonist is determined by measuring the concentration-dependent decrease in luciferase activity, from which an IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated.

Data Presentation

The potency of Esaxerenone as an MR antagonist has been determined in cell-based assays, demonstrating significantly higher affinity compared to other MR antagonists like spironolactone and eplerenone.

| Compound | IC50 (nM) | Selectivity for MR over other steroid hormone receptors |

| Esaxerenone | 3.7 | >1000-fold |

| Spironolactone | 66 | Lower than Esaxerenone |

| Eplerenone | 970 | Lower than Esaxerenone |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Mineralocorticoid Receptor activation and its antagonism by Esaxerenone, as well as the experimental workflow for the cell-based assay.

Experimental Protocols

This protocol is adapted from standard procedures for commercially available Mineralocorticoid Receptor reporter assay kits.

Materials:

-

Human Mineralocorticoid Receptor (MR) reporter cell line

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Aldosterone (MR agonist)

-

Esaxerenone (test compound)

-

Spironolactone or Eplerenone (positive control antagonists)

-

Dimethyl Sulfoxide (DMSO)

-

White, opaque 96-well cell culture plates

-

Luciferase detection reagent

-

Luminometer

Methods:

1. Cell Culture and Maintenance:

-

Culture the MR reporter cells in the recommended medium supplemented with FBS and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

2. Assay Protocol:

Day 1: Cell Seeding and Compound Addition

-

Cell Preparation: Harvest the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge. Resuspend the cell pellet in fresh, serum-free medium to the desired concentration (typically 2 x 10^5 cells/mL).

-

Cell Seeding: Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.

-

Pre-incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

Compound Preparation:

-

Prepare a stock solution of Esaxerenone in DMSO.

-

Perform serial dilutions of the Esaxerenone stock solution in serum-free medium to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.1%).

-

Prepare solutions for positive controls (Spironolactone or Eplerenone) and a vehicle control (medium with the same final concentration of DMSO).

-

-

Antagonist Addition: Add 50 µL of the diluted Esaxerenone, positive controls, or vehicle control to the respective wells.

-

Agonist Addition: Prepare a stock solution of Aldosterone. Dilute it in serum-free medium to a concentration that is 4 times the final desired concentration (typically an EC80 concentration, which should be predetermined). Add 50 µL of the diluted Aldosterone to all wells except for the no-agonist control wells. For the no-agonist control, add 50 µL of serum-free medium.

-

Incubation: Gently mix the plate and incubate overnight (18-24 hours) at 37°C in a 5% CO2 incubator.

Day 2: Measurement of Luciferase Activity

-

Reagent Equilibration: Allow the 96-well plate and the luciferase detection reagent to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of the luciferase detection reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

3. Data Analysis:

-

Data Normalization:

-

Subtract the average luminescence of the no-agonist control wells from all other readings.

-

Normalize the data by expressing the luminescence of each well as a percentage of the average luminescence of the vehicle control (agonist only) wells.

-

-

Dose-Response Curve: Plot the normalized luminescence values against the logarithm of the Esaxerenone concentration.

-

IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value of Esaxerenone.

Conclusion

This cell-based reporter assay provides a robust and sensitive method for quantifying the MR antagonist activity of Esaxerenone. The detailed protocol and understanding of the underlying principles will enable researchers to accurately assess the potency of Esaxerenone and other potential MR antagonists, facilitating further drug development and pharmacological studies.

References

Application Note: Quantification of Esaxerenone in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Esaxerenone in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs. The protocol includes a detailed procedure for plasma sample preparation, optimized chromatographic conditions, and specific mass spectrometric parameters for the accurate quantification of Esaxerenone.

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker.[1][2] It is utilized in the treatment of hypertension and is under investigation for diabetic nephropathy.[1] Accurate measurement of Esaxerenone concentrations in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to reliably quantify Esaxerenone in human plasma.

Experimental

Materials and Reagents

-

Esaxerenone reference standard

-

Stable isotope-labeled Esaxerenone (Internal Standard, IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu or equivalent HPLC/UHPLC system

-

Mass Spectrometer: AB SCIEX API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a TurboIonSpray source.[1][3]

-

Analytical Column: CAPCELL PAK C18 MGIII (2.0 x 150 mm, 5 µm) or equivalent.

Chromatographic and Mass Spectrometric Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | CAPCELL PAK C18 MGIII (2.0 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with acetonitrile and water containing 0.1% formic acid. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Interface | TurboIonSpray |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Esaxerenone: m/z 465 → 365 Internal Standard: m/z 472 → 370 |

| Collision Gas | Nitrogen |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Esaxerenone and the internal standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Esaxerenone stock solution with 50:50 acetonitrile:water to create working standards for the calibration curve and quality control samples.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (low, medium, and high concentrations).

Plasma Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

-

Internal Standard Addition: Add 50 µL of the internal standard working solution to each tube and vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

Method Performance

Table 3: Summary of Quantitative Method Performance

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | 3.5% - 3.7% |

| Accuracy (% Bias) | 0.3% - 1.0% |

| Recovery | >85% |

| Matrix Effect | Minimal |

Visualizations

Experimental Workflow

Caption: Workflow for Esaxerenone quantification in plasma.

Esaxerenone Mechanism of Action

Caption: Esaxerenone blocks the mineralocorticoid receptor signaling pathway.

Conclusion

The LC-MS/MS method detailed in this application note is highly suitable for the quantitative analysis of Esaxerenone in human plasma. The protocol demonstrates excellent sensitivity, precision, and accuracy, meeting the requirements for bioanalytical method validation. This method can be readily implemented in clinical and research laboratories to support pharmacokinetic and pharmacodynamic studies of Esaxerenone.

References

Application Notes and Protocols: The Use of Esaxerenone in a High-Fat Diet-Induced Obesity Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for studying the effects of esaxerenone, a novel non-steroidal selective mineralocorticoid receptor (MR) blocker, in a high-fat diet (HFD)-induced obesity model in mice. Esaxerenone has been shown to ameliorate insulin resistance, a key feature of metabolic syndrome, by reducing inflammation in adipose tissue and improving insulin signaling. The following sections detail the experimental design, methodologies, and expected outcomes based on published studies. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of esaxerenone in metabolic diseases.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of esaxerenone in HFD-fed mice.

Table 1: Metabolic Parameters in HFD-Fed Mice Treated with Esaxerenone

| Parameter | Control (Normal Diet) | HFD + Vehicle | HFD + Esaxerenone (3 mg/kg/day) |

| Body Weight | Normal | Significantly Increased | No Significant Change vs. HFD + Vehicle |

| Food Consumption | Normal | No Significant Change | No Significant Change vs. HFD + Vehicle |

| Fasting Blood Glucose | Normal | Significantly Increased | No Significant Change vs. HFD + Vehicle |

| Insulin Resistance (HOMA-IR) | Normal | Significantly Increased | Significantly Decreased (P < 0.05)[1][2] |

| Plasma Lipid Profile | Normal | No Significant Change | No Significant Change vs. HFD + Vehicle[1][2] |

| Plasma Transaminase Levels | Normal | Tendency to Increase | Tendency to Decrease[1] |

Table 2: Effects of Esaxerenone on Adipose Tissue in HFD-Fed Mice

| Parameter | Control (Normal Diet) | HFD + Vehicle | HFD + Esaxerenone (3 mg/kg/day) |

| Macrophage Accumulation (Mac3-positive cells) | Low | Markedly Increased | Significantly Reduced (P < 0.05) |

| F4/80 Gene Expression (Macrophage marker) | Low | Elevated | Significantly Decreased (P < 0.05) |

| PPARγ Gene Expression | Normal | Reduced | Tendency to Increase |

| Adiponectin Gene Expression | Normal | Reduced | Tendency to Increase |

| Fat Accumulation & Adipocyte Size | Normal | Increased | Suppressed (P < 0.01) |

Table 3: In Vitro Effects of Esaxerenone on Insulin Signaling

| Cell Line | Treatment | Effect on PPARγ Expression | Effect on Adiponectin Expression | Effect on Insulin-induced Akt Phosphorylation |

| 3T3-L1 Adipocytes | Aldosterone | Significantly Decreased | Significantly Decreased | Attenuated (P < 0.01) |

| 3T3-L1 Adipocytes | Aldosterone + Esaxerenone | Ameliorated | Ameliorated | Ameliorated |

| HepG2 Hepatocytes | Aldosterone | Not Reported | Not Reported | Attenuated (P < 0.01) |

| HepG2 Hepatocytes | Aldosterone + Esaxerenone | Not Reported | Not Reported | Ameliorated |

| C2C12 Myotubes | Aldosterone | Not Reported | Not Reported | Attenuated (P < 0.01) |

| C2C12 Myotubes | Aldosterone + Esaxerenone | Not Reported | Not Reported | Ameliorated |

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

Objective: To induce obesity and insulin resistance in mice.

Materials:

-

Male C57BL/6 mice (6 weeks old)

-

Normal chow diet (Control)

-

High-fat diet (HFD), 60% fat (e.g., D12492, Research Diets, Inc.)

-

Esaxerenone

-

Vehicle for esaxerenone (e.g., 0.5% methylcellulose solution)

-

Oral gavage needles

Procedure:

-

Acclimatize male C57BL/6 mice for at least one week upon arrival.

-

Divide mice into three groups:

-

Control group: Fed a normal diet.

-

HFD + Vehicle group: Fed a high-fat diet.

-

HFD + Esaxerenone group: Fed a high-fat diet.

-

-

Administer esaxerenone (3 mg/kg/day) or vehicle orally by gavage to the respective groups for the duration of the study (typically 12 weeks).

-

Monitor body weight and food consumption regularly.

Glucose and Insulin Tolerance Tests

Objective: To assess glucose metabolism and insulin sensitivity.

a. Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Procedure:

-

After 12 weeks of HFD feeding, fast the mice overnight.

-

Record baseline blood glucose levels from the tail vein.

-

Inject 1 g/kg glucose intraperitoneally.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

-

b. Insulin Tolerance Test (ITT)

-

Procedure:

-

One week after the GTT, fast the mice for 4-6 hours.

-

Record baseline blood glucose levels.

-

Inject human regular insulin (0.75 U/kg) intraperitoneally.

-

Measure blood glucose levels at 15, 30, and 60 minutes post-injection.

-

Histological Analysis of Adipose Tissue

Objective: To evaluate macrophage infiltration and lipid accumulation in adipose and liver tissues.

a. Immunohistochemistry for Macrophage Marker F4/80

-

Procedure:

-

Euthanize mice and collect visceral adipose tissue.

-

Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with appropriate serum.

-

Incubate with a primary antibody against F4/80.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.

-

Visualize with a DAB chromogen solution.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Quantify F4/80-positive cells (macrophages) using light microscopy.

-

b. Oil Red O Staining for Lipid Accumulation in Liver

-

Procedure:

-

Embed fresh liver tissue in OCT compound and freeze.

-

Cut 8-10 µm cryosections and air dry.

-

Fix in 10% formalin.

-

Briefly rinse with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O working solution for 15 minutes.

-

Briefly rinse with 60% isopropanol.

-

Lightly counterstain nuclei with Mayer's hematoxylin.

-

Rinse with distilled water.

-

Mount with an aqueous mounting medium.

-

Visualize lipid droplets (stained red) under a microscope.

-

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the gene expression of adipokines and inflammatory markers in adipose tissue.

Procedure:

-

Isolate total RNA from visceral adipose tissue using a suitable reagent (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.

-

Mouse PPARγ:

-

Forward: 5’-ATCTACACGATGCTGGC-3’

-

Reverse: 5’-GGATGTCCTCGATGGG-3’

-

-

Mouse Adiponectin:

-

Forward: 5’-CAGGCATCCCAGGACATCC-3’

-

Reverse: 5’-CCAAGAAGACCTGCATCTCCTTT-3’

-

-

-

Use a housekeeping gene (e.g., β-actin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis

Objective: To determine the phosphorylation status of Akt in response to insulin signaling.

Procedure:

-

Culture 3T3-L1 adipocytes, HepG2 cells, or C2C12 myotubes as per standard protocols.

-

Pre-treat cells with esaxerenone followed by stimulation with aldosterone.

-

Stimulate the cells with insulin (e.g., 100 nM for 15 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Phospho-Akt (Ser473): 1:1000 to 1:2000 dilution.

-

Total Akt: 1:1000 dilution.

-

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein to the total protein.

Visualizations

Caption: Experimental workflow for studying esaxerenone in HFD-induced obese mice.

Caption: Proposed signaling pathway of esaxerenone's effect on insulin sensitivity.

References

Application Notes and Protocols for Esaxerenone Dosage Calculation in In Vivo Rat Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Esaxerenone (CS-3150) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1][2] It has demonstrated potent antihypertensive and organ-protective effects in preclinical studies, making it a compound of significant interest for cardiovascular and renal research.[3][4] These application notes provide a comprehensive guide to dosage calculation, administration, and experimental design for in vivo studies of Esaxerenone in rats, based on available pharmacokinetic and pharmacodynamic data.

Data Presentation

Table 1: Pharmacokinetic Parameters of Esaxerenone in Rats

This table summarizes the key pharmacokinetic parameters of Esaxerenone in rats following single intravenous (IV) and oral (PO) administrations.[1]

| Parameter | Route | Dose Range (mg/kg) | Value |

| Absolute Bioavailability | PO | 0.1 - 3 | 61.0 - 127% |

| Time to Max. Concentration (Tmax) | PO | 0.1 - 3 | 2.0 - 4.5 hours |

| Half-life (t½) | IV & PO | 0.1 - 3 | ~6 - 7 hours |

| Total Body Clearance (CL) | IV | 0.1 - 3 | 3.53 - 6.69 mL/min/kg |

| Volume of Distribution (Vss) | IV | 0.1 - 3 | 1.47 - 2.49 L/kg |

| Primary Route of Excretion | PO | - | Feces |

Table 2: Recommended Oral Dosage Ranges for Efficacy Studies in Rat Models

This table provides guidance on effective oral dosage ranges for Esaxerenone in common rat models of hypertension and renal disease.

| Rat Model | Therapeutic Target | Effective Oral Dose Range (mg/kg/day) | Key Findings |

| Dahl Salt-Sensitive Hypertensive Rats | Hypertension, Cardiorenal Injury | 0.5 and higher | Suppressed elevation of systolic blood pressure. |

| Deoxycorticosterone Acetate (DOCA)/Salt-Induced Hypertensive Rats | Hypertension, Cardiorenal Protection | Not specified, but effects observed | Restricted blood pressure elevation and provided cardiorenal protective effects. |

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of Esaxerenone in Dahl Salt-Sensitive Rats

This protocol outlines a typical experiment to assess the efficacy of Esaxerenone in a salt-sensitive hypertension model.

1. Animal Model:

- Species: Dahl Salt-Sensitive (DSS) rats.

- Sex: Male.

- Age: 6-8 weeks at the start of the study.

- Acclimatization: Allow at least one week of acclimatization to the facility conditions.

2. Diet and Housing:

- House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

- Provide standard chow and water ad libitum during acclimatization.

- To induce hypertension, switch to a high-salt diet (e.g., 8% NaCl).

3. Esaxerenone Preparation and Dosing:

- Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose solution).

- Esaxerenone Suspension: Suspend Esaxerenone powder in the vehicle to achieve the desired concentrations (e.g., for doses of 0.5, 1, and 3 mg/kg). Ensure the suspension is homogenous by vortexing or stirring before each administration.

- Dosage Calculation: Calculate the volume to be administered to each rat based on its most recent body weight. The administration volume should typically be in the range of 5-10 mL/kg.

- Administration: Administer Esaxerenone or vehicle once daily via oral gavage.

4. Oral Gavage Procedure:

- Gently restrain the rat to immobilize its head and straighten its neck and esophagus.

- Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.

- Slowly and carefully insert the lubricated, ball-tipped gavage needle into the esophagus. Do not force the needle.

- Once the needle is in place, slowly administer the calculated volume of the Esaxerenone suspension or vehicle.

- Gently remove the needle.

- Monitor the animal for any signs of distress immediately after the procedure and again within 12-24 hours.

5. Blood Pressure Measurement:

- Method: Use a non-invasive tail-cuff method for conscious rats.

- Training: Acclimate the rats to the restraining device and tail-cuff procedure for several days before starting baseline measurements to minimize stress-induced blood pressure variations.

- Schedule: Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) at baseline (before starting treatment) and then at regular intervals (e.g., weekly) throughout the study period.

6. Endpoint Analysis (Example):

- Duration: The study may last for several weeks (e.g., 4-8 weeks) to observe the development of hypertension and the therapeutic effects of Esaxerenone.

- Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection.

- Organ Analysis: Collect heart and kidneys to assess for hypertrophy and fibrosis (e.g., by weighing the organs and performing histological analysis).

- Biomarker Analysis: Collect blood and urine samples to measure biomarkers of renal injury (e.g., albuminuria, creatinine).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of Esaxerenone on the Mineralocorticoid Receptor signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for an in vivo rat study of Esaxerenone.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacokinetics, distribution, and disposition of esaxerenone, a novel, highly potent and selective non-steroidal mineralocorticoid receptor antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Repeated Oral Administration of Esaxerenone on the Pharmacokinetics of Midazolam in Healthy Japanese Males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

Application Note: Western Blot Protocol for Assessing the Effect of Esaxerenone on eNOS Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, producing nitric oxide (NO) to regulate vascular tone and endothelial function.[1] The activity of eNOS is finely regulated by post-translational modifications, particularly phosphorylation. Phosphorylation at Serine 1177 (Ser1177) is generally associated with eNOS activation, while phosphorylation at Threonine 495 (Thr495) is inhibitory.[2][3] Esaxerenone is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist used for treating hypertension.[4][5] Studies have shown that excessive MR activation, for instance by aldosterone, can lead to endothelial dysfunction by decreasing eNOS Ser1177 phosphorylation and increasing Thr495 phosphorylation. Esaxerenone has been demonstrated to counteract these effects, thereby improving endothelial function by promoting the activating phosphorylation of eNOS.

This application note provides a detailed protocol for utilizing Western blotting to investigate and quantify the effects of Esaxerenone on the phosphorylation status of eNOS in a cell-based model.

Proposed Signaling Pathway

Esaxerenone functions by selectively blocking the mineralocorticoid receptor. In endothelial cells, the MR agonist aldosterone can impair eNOS signaling. This impairment is linked to a decrease in the activating phosphorylation at Ser1177 and an increase in the inhibitory phosphorylation at Thr495. The pathway for Ser1177 phosphorylation often involves Protein Kinase B (Akt). By blocking the MR, Esaxerenone is proposed to prevent aldosterone-induced de-phosphorylation of Akt and subsequent modulation of eNOS phosphorylation sites, leading to increased NO production and improved vascular function.

Detailed Experimental Protocol

This protocol is designed for assessing eNOS phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

I. Materials and Reagents

-

Cell Culture: HUVECs, Endothelial Cell Growth Medium, Trypsin-EDTA, PBS.

-

Treatments: Esaxerenone (dissolved in DMSO), Aldosterone (dissolved in ethanol or DMSO).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.

-

Antibodies:

-

Primary: Rabbit anti-phospho-eNOS (Ser1177), Rabbit anti-phospho-eNOS (Thr495), Mouse anti-total eNOS, Mouse anti-GAPDH or β-actin (loading control).

-

Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

-

-

Transfer: PVDF membrane, Methanol, Transfer buffer.

-

Blocking: 5% Bovine Serum Albumin (BSA) or Casein in TBST.

-

Washing: Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Detection: Enhanced Chemiluminescence (ECL) substrate, Imaging system (e.g., CCD camera-based imager).

II. Step-by-Step Methodology

1. Cell Culture and Treatment a. Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat cells with Esaxerenone (e.g., 1 µM) or vehicle (DMSO) for 1 hour. d. Stimulate the cells with Aldosterone (e.g., 100 nM) or vehicle for the desired time (e.g., 30 minutes). e. Experimental groups should include: Vehicle Control, Aldosterone only, Esaxerenone only, and Esaxerenone + Aldosterone.

2. Protein Extraction (Lysis) a. After treatment, place the culture dish on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer with inhibitors to the dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new clean tube.

3. Protein Quantification a. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.

4. SDS-PAGE (Gel Electrophoresis) a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 8% polyacrylamide gel). c. Run the gel until the dye front reaches the bottom.

5. Protein Transfer (Blotting) a. Activate a PVDF membrane by soaking it in methanol for 1 minute, followed by equilibration in transfer buffer. b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform the protein transfer using a wet or semi-dry transfer system.

6. Blocking a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Milk is not recommended for phospho-protein detection as it contains casein, a phosphoprotein, which can increase background.

7. Antibody Incubation a. Incubate the membrane with primary antibodies (e.g., anti-p-eNOS Ser1177 and anti-p-eNOS Thr495) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. b. The next day, wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature. d. Wash the membrane again three times with TBST for 10 minutes each.

8. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total eNOS and a loading control like GAPDH. d. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of phosphorylated eNOS to total eNOS for each sample.

Experimental Workflow Diagram

Data Presentation and Interpretation

The results of the Western blot should be presented to show the relative changes in eNOS phosphorylation at Ser1177 and Thr495 across different treatment conditions. The band intensity of the phosphorylated eNOS should be normalized to the total eNOS band intensity to account for any variations in protein loading.

Table 1: Hypothetical Densitometry Analysis of eNOS Phosphorylation

| Treatment Group | Relative p-eNOS (Ser1177) / Total eNOS Ratio (Arbitrary Units) | Relative p-eNOS (Thr495) / Total eNOS Ratio (Arbitrary Units) |

| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.10 |

| Aldosterone (100 nM) | 0.45 ± 0.06 | 2.10 ± 0.15 |

| Esaxerenone (1 µM) | 1.05 ± 0.09 | 0.95 ± 0.11 |

| Esaxerenone + Aldosterone | 0.88 ± 0.07 | 1.25 ± 0.12 |

Interpretation:

Based on existing literature, it is expected that Aldosterone treatment will significantly decrease the ratio of p-eNOS (Ser1177)/Total eNOS and increase the ratio of p-eNOS (Thr495)/Total eNOS compared to the vehicle control. Pre-treatment with Esaxerenone is expected to reverse these effects, demonstrating its protective role in maintaining eNOS in a more active state.

References

- 1. Endothelial NOS - Wikipedia [en.wikipedia.org]

- 2. A Selective Mineralocorticoid Receptor Blocker, Esaxerenone, Attenuates Vascular Dysfunction in Diabetic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Nonsteroidal Mineralocorticoid Receptor Blocker Esaxerenone on Vasoreactivity to an Endothelial Stimulator in Superior Mesenteric Arteries of Type 2 Diabetic Goto-Kakizaki Rat [jstage.jst.go.jp]

- 5. What is the mechanism of Esaxerenone? [synapse.patsnap.com]

Preparing Esaxerenone for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1] Its high affinity and selectivity for the MR make it a valuable tool for in vitro studies investigating the roles of MR activation in various cellular processes.[1][2] Proper preparation of Esaxerenone is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the solubilization, storage, and application of Esaxerenone in a laboratory setting.

Physicochemical Properties and Solubility

A clear understanding of Esaxerenone's properties is fundamental to its effective use in cell culture.

| Property | Value | Reference |

| Molecular Formula | C22H21F3N2O4S | [3] |

| Molecular Weight | 466.47 g/mol | [3] |

| Appearance | White to light yellow solid | |

| Water Solubility | 0.00475 mg/mL | |

| Solubility in DMSO | ≥ 100 mg/mL (214.38 mM) |

Note: It is recommended to use freshly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.

Mechanism of Action and Signaling Pathways

Esaxerenone functions as a selective antagonist of the mineralocorticoid receptor (MR), a nuclear hormone receptor activated by aldosterone. By binding to the MR, Esaxerenone blocks the downstream signaling cascades initiated by aldosterone. This inhibition prevents the translocation of the MR to the nucleus, thereby inhibiting the expression of specific genes involved in sodium and water reabsorption.

Recent studies suggest that Esaxerenone's therapeutic effects may also be mediated through the modulation of other signaling pathways. For instance, in the context of diabetic cardiomyopathy, Esaxerenone has been shown to exert protective effects by influencing the chemokine and PI3K-Akt signaling pathways.

Below is a diagram illustrating the mechanism of action of Esaxerenone.

Caption: Mechanism of Esaxerenone as an MR antagonist.

Experimental Protocols

Preparation of Esaxerenone Stock Solution

Materials:

-

Esaxerenone powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

Protocol:

-

Aseptically weigh the desired amount of Esaxerenone powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Refer to the table below for calculations.

-

Vortex the solution thoroughly until the Esaxerenone is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Stock Solution Preparation Table:

| Desired Stock Concentration | Mass of Esaxerenone (for 1 mL DMSO) |

| 10 mM | 4.66 mg |

| 50 mM | 23.32 mg |

| 100 mM | 46.65 mg |

Preparation of Working Solutions for Cell Culture

Materials:

-

Esaxerenone stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed, complete cell culture medium appropriate for your cell line

Protocol:

-

Thaw an aliquot of the Esaxerenone stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

-

For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

-

Mix the working solution gently but thoroughly by pipetting or inverting the tube.

-

Add the prepared working solution to your cell cultures.

Application in Cell-Based Assays

Esaxerenone has been utilized in various in vitro studies to investigate its effects on different cell types.

Experimental Workflow for a Cell-Based Assay:

Caption: A generalized workflow for cell-based experiments with Esaxerenone.

Example from Literature:

In a study investigating the effects of Esaxerenone on endothelial dysfunction, Human Umbilical Vein Endothelial Cells (HUVECs) were pretreated with 10 nM Esaxerenone for 4 hours before stimulation with aldosterone. This concentration was shown to be effective in ameliorating the aldosterone-induced impairment of eNOS phosphorylation.

Another study utilized human aortic smooth muscle cells (HASMCs) to demonstrate the anti-inflammatory effects of Esaxerenone. In luciferase reporter assays, 293A cells were co-transfected with expression plasmids and treated with serial dilutions of Esaxerenone to determine its IC50 value, which was found to be 9.4 nM for inhibiting aldosterone binding to the MR.

Summary of In Vitro Experimental Parameters: